TMR-ShK
Description
TMR-ShK is a synthetic fluorescent derivative of the ShK toxin, a 35-amino acid peptide originally isolated from the venom of the Caribbean sea anemone Stoichactis helianthus . The wild-type ShK toxin is a potent blocker of voltage-gated potassium channels, particularly Kv1.3, which plays a critical role in regulating the activation of effector memory T cells (TEM) implicated in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes .
This compound is chemically modified by conjugating the wild-type ShK peptide with the fluorescent dye tetramethylrhodamine (TMR) via an AEEAc linker at the N-terminus . This modification enables the compound to serve dual purposes: blocking Kv1.3 channels and facilitating fluorescence-based detection in assays such as immunofluorescence (IF) and flow cytometry . Key physicochemical properties of this compound include:
- Amino Acid Sequence: TMR-AEEAc-Arg-Ser-Cys³-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys¹²-Thr-Ala-Phe-Gln-Cys¹⁷-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys²⁸-Arg-Lys-Thr-Cys³²-Gly-Thr-Cys³⁵-OH
- Disulfide Bonds: Cys³-Cys³⁵, Cys¹²-Cys²⁸, and Cys¹⁷-Cys³²
- Molecular Weight: 4611.7 Da
- Fluorescence Properties: λex = 543 nm, λem = 572 nm
- Purity: >97% (lyophilized red solid, soluble in water or saline buffers) .
This compound exhibits high affinity for Kv1.3 (Kd = 52 pM) and Kv1.1 (Kd = 397 pM), though its binding affinity for Kv1.3 is slightly reduced compared to the wild-type ShK (Kd = 11 pM) due to the TMR modification .
Properties
Molecular Formula |
C200H310N57O55S7 |
|---|---|
Molecular Weight |
4611.7 Da |
Appearance |
red lyophilized solidPurity rate: > 97%AA sequence: TMR-AEEAc-Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings :
- Wild-type ShK exhibits the highest affinity for Kv1.3 but lacks imaging capabilities .
- This compound sacrifices minimal binding affinity (52 pM vs. 11 pM for Kv1.3) for fluorescence utility, enabling real-time tracking of Kv1.3-expressing cells .
- Margatoxin and HsTx1 are non-fluorescent alternatives with comparable Kv1.3 affinity but broader off-target effects (e.g., HsTx1 strongly inhibits Kv1.2) .
Structural Modifications and Functional Implications
- TMR Conjugation : The addition of TMR-AEEAc introduces steric hindrance, slightly reducing Kv1.3 binding affinity but enabling optical detection .
- Disulfide Bonding : All ShK derivatives retain three conserved disulfide bonds (Cys³-Cys³⁵, Cys¹²-Cys²⁸, Cys¹⁷-Cys³²), critical for structural stability and channel interaction .
- Residue-Specific Engineering: Compounds like (Dap22)-ShK incorporate non-natural amino acids to refine target specificity .
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